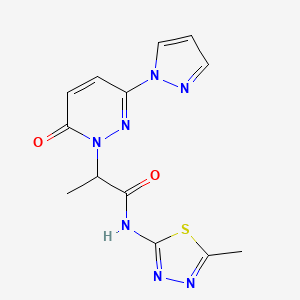![molecular formula C23H25N3O4 B2452059 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-71-2](/img/structure/B2452059.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a benzodioxin group . Benzodioxin is a type of organic compound that is often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Aplicaciones Científicas De Investigación
Antiallergic Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide and related compounds have been studied for their antiallergic properties. For instance, a high-performance liquid chromatographic assay was developed for determining this compound and its major metabolite in plasma, highlighting its potential as an antiallergenic agent (Strojny, Puglisi, & de Silva, 1984). Further, a series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, closely related to this compound, have shown promise as orally active antiallergy agents (Tilley et al., 1987).
Platelet Activating Factor Antagonists
Some derivatives of this compound have been found effective as platelet activating factor (PAF) antagonists. These compounds showed potential in inhibiting the binding of PAF to its receptor on dog platelets, suggesting a role in managing conditions related to platelet activation (Tilley et al., 1988).
Structural Analysis
The structural properties of related compounds have been extensively analyzed. For example, the crystal structure of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, a structurally similar compound, has been determined through X-ray diffraction analysis. Such studies provide insights into the molecular structure, aiding in understanding the drug's interaction at the molecular level (Rajnikant, Gupta, & Singh, 2000).
Antiulcer Applications
Compounds in the pyrido[2,1-b]quinazoline family have also been investigated for their antiulcer activity. Research into derivatives of this family has led to the synthesis of compounds that show potential as therapeutic agents for treating ulcers (Doria et al., 1984).
Mecanismo De Acción
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may also target proteins or enzymes involved in the pathogenesis of Alzheimer’s disease.
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds exert their effects by activating certain pathways, which are ligand-activated transcription factors that regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical Pathways
The specific biochemical pathways affected by This compound The activation of certain pathways suggests that this compound may influence a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds, known as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound It is suggested that similar compounds can regulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Análisis Bioquímico
Biochemical Properties
Compounds containing a benzodioxin moiety have been shown to exhibit inhibitory activity against certain enzymes, suggesting that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide may interact with similar targets .
Cellular Effects
Related compounds have shown antibacterial potential, suggesting that this compound may also influence cellular function .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-25-18-13-15(6-8-17(18)23(28)26-10-4-3-5-21(25)26)22(27)24-16-7-9-19-20(14-16)30-12-11-29-19/h6-9,13-14,21H,2-5,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNIIOOVCIUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

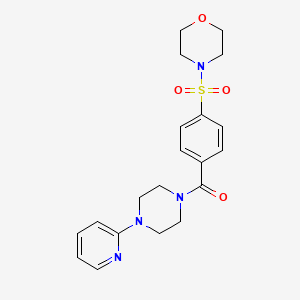
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2451982.png)
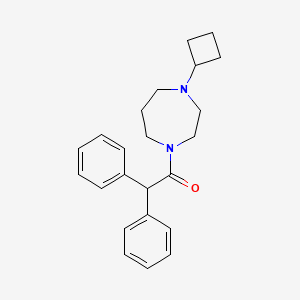
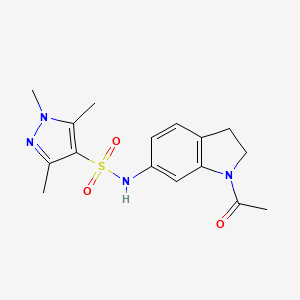
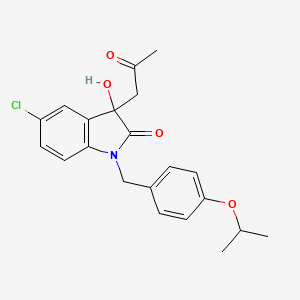
![N-{[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2451987.png)

![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
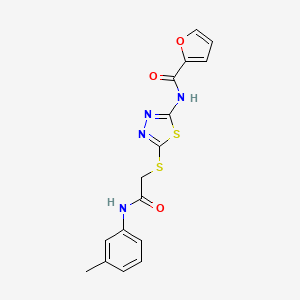
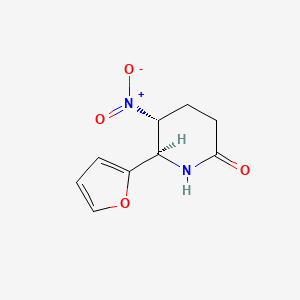
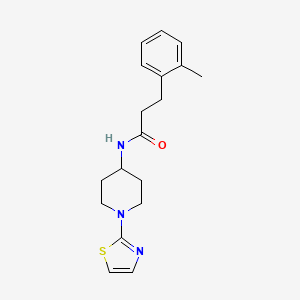
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
